Product packaging for A-192621(Cat. No.:CAS No. 195529-54-5)

A-192621

Cat. No.: B1664716
CAS No.: 195529-54-5
M. Wt: 558.7 g/mol
InChI Key: LQEHCKYYIXQEBM-FUKIBTTHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Endothelin Peptides and Receptor Subtypes (ET A and ET B)

The endothelin system comprises three endogenous 21-amino acid peptide ligands: endothelin-1 (B181129) (ET-1), endothelin-2 (ET-2), and endothelin-3 (ET-3). These peptides mediate their actions through two G-protein coupled receptor (GPCR) subtypes, endothelin A receptor (ETAR) and endothelin B receptor (ETBR) annualreviews.orgebi.ac.ukbiorxiv.orgbachem.com. ETAR and ETBR are members of the seven-transmembrane rhodopsin-like GPCR family ebi.ac.uk.

ET-1, initially identified in 1988, is recognized as one of the most potent vasoconstrictors discovered to date biorxiv.orgbachem.comnih.gov. ET-2 and ET-3 differ from ET-1 by two and six amino acids, respectively bachem.com. The three endothelin isoforms exhibit differential affinities for the two receptor subtypes. ETAR generally shows a higher affinity for ET-1 and ET-2, with a significantly lower affinity for ET-3. In contrast, ETBR binds all three isopeptides with nearly identical affinity biorxiv.orgbachem.comrpsg.org.ukahajournals.org.

Upon agonist binding, ETAR primarily couples to the Gq protein, leading to signal transduction. ETBR, however, can couple to multiple G proteins, including Gs, Gi, and Gq, to transduce signals biorxiv.org.

Endothelin PeptideAmino Acid Differences from ET-1ETAR AffinityETBR Affinity
ET-1-HighHigh
ET-22HighHigh
ET-36LowHigh (similar to ET-1, ET-2)

Physiological Roles of the Endothelin System in Health and Disease

The endothelin system plays diverse physiological and pathophysiological roles throughout the body annualreviews.orgresearchgate.net. In healthy individuals, ET-1 contributes to the regulation of basal vascular tone and is involved in processes such as cell proliferation, tissue differentiation, and extracellular matrix production bohrium.com.

However, dysregulation of the endothelin system is implicated in numerous disease states. In the cardiovascular system, it has a basal vasoconstricting role and contributes to the development of conditions such as hypertension, atherosclerosis, and vasospasm after subarachnoid hemorrhage annualreviews.orgresearchgate.netastrazeneca.comahajournals.org. The system affects cardiac inotropy and chronotropy and mediates cardiac hypertrophy and remodeling in congestive heart failure annualreviews.orgresearchgate.net. In the lungs, it regulates the tone of airways and blood vessels and is involved in the development of pulmonary hypertension annualreviews.orgresearchgate.net. The endothelin system also controls water and sodium excretion and acid-base balance in the kidney, participating in acute and chronic renal failure annualreviews.orgresearchgate.netastrazeneca.com. In the brain, it modulates cardiorespiratory centers and hormone release annualreviews.orgresearchgate.net. Beyond these, endothelins are involved in inflammation, fibrosis, and have been implicated in pain modulation astrazeneca.comoup.comdovepress.com.

Historical Development and Significance of Endothelin Receptor Antagonists in Chemical Biology Research

The discovery of endothelin-1 in 1988 marked a significant milestone, leading to extensive research into its biological actions and the development of pharmacological agents targeting the endothelin system nih.govahajournals.org. Early developments included peptide antagonists, such as BQ123 and FR139317, which were selective for the ETAR, and BQ788, the first selective peptide ETBR antagonist nih.gov.

The clinical objective soon shifted towards identifying orally active, small molecule endothelin receptor antagonists (ERAs) to block the potent and long-lasting vasoconstrictor effects of ET-1 nih.gov. Within five years of ET-1's discovery, the first orally bioavailable ETAR/ETBR antagonist was identified nih.gov. This led to the development and regulatory approval of a new class of therapeutics, primarily for pulmonary arterial hypertension (PAH) nih.govahajournals.orgersnet.org. Examples include bosentan, a non-selective ETAR/ETBR antagonist, and ambrisentan (B1667022) and macitentan, which are more selective for ETAR bachem.comersnet.orgnih.gov. These antagonists have been instrumental in understanding disease mechanisms by providing tools to selectively block endothelin pathways rpsg.org.uk.

Rationale for Investigating Selective Endothelin B Receptor Modulators

The rationale for investigating selective ETBR modulators stems from the complex and often opposing roles of the ETBR. While ETAR primarily mediates vasoconstriction, inflammation, and cell proliferation, ETBR can mediate vasodilation, particularly through its presence on endothelial cells where it stimulates the release of nitric oxide and prostacyclin biorxiv.orgrpsg.org.ukahajournals.orgoup.com. Endothelial ETBRs in organs like the kidney, liver, and lungs also play a critical role in scavenging ET-1 from the plasma, thereby limiting vasoconstriction astrazeneca.comnih.gov. However, ETBRs are also found on vascular smooth muscle cells and can mediate vasoconstriction, and in certain instances, even elicit vessel contraction rpsg.org.ukoup.comahajournals.org. This dual functionality highlights the importance of selectively modulating ETBR to achieve desired therapeutic effects while avoiding potential adverse outcomes.

Investigating selective ETBR modulators allows researchers to delineate the specific contributions of ETBR-mediated pathways in various pathologies. For instance, while ETAR antagonism has shown benefits in conditions like renal disease, the role of ETBR is more nuanced. Studies have explored the impact of ETBR blockade in contexts such as melanoma progression, where A-192621, a selective ETBR antagonist, significantly inhibited tumor growth in nude mice aacrjournals.org. In vascular injury models, ETBR activation has been shown to play an important role in limiting neointimal lesion formation, and ETBR blockade with this compound increased lesion burden oup.com. Furthermore, research into cerebrovascular function in type 2 diabetes has shown that while ETAR blockade improved relaxation, ETBR blockade with this compound caused paradoxical constriction, suggesting differential effects of ETBR in this context nih.gov. These findings underscore the need for targeted approaches to ETBR modulation to fully harness its therapeutic potential and avoid unintended consequences.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H38N2O6 B1664716 A-192621 CAS No. 195529-54-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(2,6-diethylanilino)-2-oxoethyl]-2-(4-propoxyphenyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N2O6/c1-4-16-39-25-13-10-23(11-14-25)32-30(33(37)38)26(24-12-15-27-28(17-24)41-20-40-27)18-35(32)19-29(36)34-31-21(5-2)8-7-9-22(31)6-3/h7-15,17,26,30,32H,4-6,16,18-20H2,1-3H3,(H,34,36)(H,37,38)/t26-,30-,32+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEHCKYYIXQEBM-FUKIBTTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(C(CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)[C@H]2[C@@H]([C@H](CN2CC(=O)NC3=C(C=CC=C3CC)CC)C4=CC5=C(C=C4)OCO5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H38N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701102953
Record name (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

558.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195529-54-5
Record name (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=195529-54-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A-192621
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195529545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R,3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-[2-[(2,6-diethylphenyl)amino]-2-oxoethyl]-2-(4-propoxyphenyl)-3-pyrrolidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701102953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-192621
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XE882529E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Characterization and Elucidation of A 192621 Mechanisms of Action

Endothelin B Receptor Antagonism

A-192621 is a nonpeptide, orally active, and selective antagonist of the endothelin B (ETB) receptor. medchemexpress.comwikipedia.org Its pharmacological activity is characterized by high binding affinity for the ETB receptor and a significant degree of selectivity over the endothelin A (ETA) receptor subtype. medchemexpress.comnih.gov This selectivity allows this compound to be a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the ETB receptor system. nih.gov

The affinity and selectivity of this compound for endothelin receptors have been quantified through radioligand binding assays, which determine its inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀).

This compound demonstrates potent binding to the human endothelin B (ETB) receptor. medchemexpress.comguidetopharmacology.org In studies using ¹²⁵I-labeled endothelin-1 (B181129) (ET-1) for saturation binding, this compound exhibited an inhibition constant (Kᵢ) of 8.8 nM. nih.govguidetopharmacology.org The half-maximal inhibitory concentration (IC₅₀) for this compound at the ETB receptor has been reported as 4.5 nM. medchemexpress.com Other binding affinity assays have shown IC₅₀ values of 6.4 nM and 12 nM. guidetopharmacology.org Additionally, a dissociation constant (Kd) of 7.94 nM has been reported. guidetopharmacology.org

ParameterValue (nM)Reference
Kᵢ8.8 nih.govguidetopharmacology.org
IC₅₀4.5 medchemexpress.com
IC₅₀6.4 guidetopharmacology.org
IC₅₀12 guidetopharmacology.org
Kd7.94 guidetopharmacology.org

In contrast to its high affinity for the ETB receptor, this compound displays significantly lower affinity for the endothelin A (ETA) receptor. medchemexpress.comnih.gov The inhibition constant (Kᵢ) for this compound at the ETA receptor is 5600 nM. nih.govguidetopharmacology.org Similarly, the IC₅₀ value for ETA receptors is reported to be 4280 nM. medchemexpress.comguidetopharmacology.org

This marked difference in binding affinity results in a high selectivity for the ETB receptor. The selectivity of this compound for the ETB receptor is approximately 636-fold higher than for the ETA receptor, based on a comparison of their respective IC₅₀ values. medchemexpress.com

ReceptorParameterValue (nM)Reference
ETBKᵢ8.8 nih.govguidetopharmacology.org
IC₅₀4.5 medchemexpress.com
ETAKᵢ5600 nih.govguidetopharmacology.org
IC₅₀4280 medchemexpress.comguidetopharmacology.org
Selectivity (ETA IC₅₀ / ETB IC₅₀)~636-fold medchemexpress.com

The high binding affinity and selectivity of this compound translate into effective functional antagonism of ETB receptor-mediated physiological responses.

Sarafotoxin S6c (S6c) is a peptide derived from snake venom that acts as a highly selective agonist for the ETB receptor. nih.gov In vivo studies have demonstrated that this compound effectively inhibits the physiological responses induced by S6c. medchemexpress.comresearchgate.net Administration of this compound in rats was shown to inhibit both the dilatory (vasodilation) and pressor (vasoconstriction) responses mediated by the ETB receptor upon stimulation with S6c. medchemexpress.com This functional antagonism confirms the ability of this compound to block the downstream signaling pathways activated by ETB receptor agonists. medchemexpress.comresearchgate.net

The selective blockade of ETB receptors by this compound has been instrumental in clarifying the complex role of these receptors in regulating vascular tone. nih.gov ETB receptors are known to have dual functions; those on endothelial cells primarily mediate vasodilation, while those on vascular smooth muscle cells can cause vasoconstriction. nih.gov

By using this compound to block ETB receptors, researchers can isolate and study the effects mediated by ETA receptors. For instance, in anesthetized rats, pretreatment with this compound significantly augmented the sustained decrease in renal blood flow and increase in mean arterial pressure caused by endothelin-1 (ET-1). nih.gov This augmentation occurs because this compound blocks the vasodilatory counterbalance normally provided by endothelial ETB receptors, thereby unmasking the full vasoconstrictor potential of ET-1 acting on ETA receptors. nih.gov

Furthermore, studies on intrarenal blood flow revealed that this compound completely abolished the transient medullary vasodilation induced by ET-1, converting it into a vasoconstrictor response. nih.gov These findings highlight the utility of this compound as a pharmacological probe, demonstrating that ETB receptor activation serves as a crucial physiological mechanism that modulates and counteracts ET-1-induced vasoconstriction in specific vascular beds like the kidney. nih.gov

Based on a comprehensive review of the available scientific literature, the initial premise that the chemical compound this compound acts as a modulator of T-type calcium channels is not supported by the evidence. Instead, research consistently identifies this compound as a potent and selective antagonist of the endothelin B (ETB) receptor.

Therefore, it is not possible to generate an article that adheres to the provided outline focusing on the modulation of T-type calcium channels by this compound, as this would be scientifically inaccurate.

The established pharmacological profile of this compound is centered on its interaction with the endothelin system. It demonstrates high selectivity for the ETB receptor over the ETA receptor. medchemexpress.comnih.gov This selectivity has been quantified, showing a significantly higher affinity for the ETB receptor. medchemexpress.com

Studies have explored the effects of this ETB receptor antagonism in various contexts, including its impact on plasma endothelin-1 levels and its potential role in apoptosis of certain cell types. medchemexpress.comnih.gov The primary mechanism of action of this compound is the blockade of the endothelin B receptor, which in turn affects physiological processes mediated by this receptor.

Given the discrepancy between the requested topic and the established scientific understanding of this compound, an article on its interaction with T-type calcium channels cannot be produced. For an accurate and informative article, it would be necessary to focus on its role as an endothelin B receptor antagonist.

Cellular and Subcellular Biological Effects of A 192621

Regulation of Cell Viability and Proliferation

The compound's ability to modulate cell viability and proliferation is a key aspect of its biological profile, demonstrating its potential in contexts where abnormal cell growth is a concern.

A-192621 has been shown to markedly reduce the viability of human Pulmonary Arterial Smooth Muscle Cells (PASMCs) in a dose-dependent manner. medchemexpress.commedchemexpress.comglpbio.com001chemical.comnih.gov Studies involving PASMCs treated with this compound for 48 hours at concentrations ranging from 1 to 100 μM consistently demonstrated this reduction in cell viability. medchemexpress.commedchemexpress.comglpbio.com001chemical.com This effect suggests a role for this compound in regulating PASMC populations, which is relevant in conditions characterized by aberrant smooth muscle cell proliferation.

Table 1: Impact of this compound on Pulmonary Arterial Smooth Muscle Cell Viability

Cell TypeTreatment (Concentration)Incubation TimeObserved Effect on ViabilityReference
PASMCs1-100 μM48 hoursMarkedly reduced (dose-dependent) medchemexpress.commedchemexpress.comglpbio.com001chemical.comnih.gov

Beyond PASMCs, this compound also exhibits significant effects on the viability and proliferation of cancer cells, specifically in glioma and melanoma cell lines. The compound reduces the number of viable cells in various glioma cell lines, including LN-229, SW1088, 1321-N1, U87, and IPDDCA2, as well as in melanoma cell lines such as A375 and WM35. researchgate.netnih.govnih.govresearchgate.net This reduction is both dose- and time-dependent, with effective concentrations typically ranging from 1 to 100 μM over incubation periods of 24 to 72 hours. nih.gov Furthermore, this compound has been observed to decrease the mean number of cell divisions and induce a G2/M cell cycle arrest in these cancer cells. nih.govnih.govresearchgate.net Notably, these effects on glioma and melanoma cell viability appear to be independent of ETB receptor inhibition, suggesting alternative mechanisms of action in these specific cancer contexts. nih.govnih.gov

Table 2: Impact of this compound on Glioma and Melanoma Cell Viability and Proliferation

Cell TypeCell LinesTreatment (Concentration)Incubation TimeObserved EffectReference
GliomaLN-229, SW1088, 1321-N1, U87, IPDDCA21-100 μM24-72 hoursReduced viability & proliferation; G2/M arrest researchgate.netnih.govnih.govresearchgate.net
MelanomaA375, WM351-100 μM24-72 hoursReduced viability & proliferation nih.govnih.gov

Induction and Modulation of Apoptosis Pathways

A significant aspect of this compound's biological activity is its capacity to induce and modulate apoptotic pathways, leading to programmed cell death.

This compound consistently promotes apoptosis by activating key executioner caspases. In human PASMCs, treatment with this compound significantly increases caspase-3/7 activity and the expression of cleaved caspase-3 in a dose-dependent manner. medchemexpress.commedchemexpress.comglpbio.com001chemical.comnih.govchemicalbook.com This activation is evident within 48 hours of treatment. medchemexpress.commedchemexpress.comglpbio.com001chemical.comchemicalbook.com Similarly, in glioma cell lines such as LN-229 and SW1088, this compound induces apoptosis, with increased caspase-3/7 activity observed within 48 to 72 hours. researchgate.net

Table 3: Activation of Caspase-3/7 Activity by this compound

Cell TypeTreatment (Concentration)Incubation TimeObserved EffectReference
PASMCs1-100 μM48 hoursIncreased caspase-3/7 activity and cleaved caspase-3 expression (dose-dependent) medchemexpress.commedchemexpress.comglpbio.com001chemical.comnih.govchemicalbook.com
GliomaNot specified, but effective48-72 hoursIncreased caspase-3/7 activity researchgate.net

This compound also plays a crucial role in sensitizing cells to the apoptotic effects of conventional chemotherapeutic agents. Specifically, it significantly increases the susceptibility of PASMCs to apoptosis induced by Doxorubicin (B1662922) (DOX) treatment. medchemexpress.commedchemexpress.comglpbio.com001chemical.comnih.gov When combined with Doxorubicin, an anthracycline antitumor antibiotic known to promote p53-mediated apoptosis, this compound leads to a significantly higher extent of apoptosis compared to Doxorubicin treatment alone. nih.gov This synergistic effect highlights this compound's potential to enhance the efficacy of existing chemotherapies.

Table 4: this compound's Sensitization to Doxorubicin-Induced Apoptosis in PASMCs

Cell TypeTreatmentObserved EffectReference
PASMCsDoxorubicin aloneApoptosis induction nih.gov
PASMCsThis compound + DoxorubicinSignificantly higher susceptibility to apoptosis medchemexpress.commedchemexpress.comglpbio.com001chemical.comnih.gov

Research indicates that this compound primarily triggers apoptotic processes through the engagement of the intrinsic mitochondrial apoptotic pathway. researchgate.netnih.gov In glioma cell lines (e.g., 1321-N1, U87, IPDDCA2), this mechanism involves the activation of caspase-9, the release of Apoptosis Inducing Factor (AIF), and the translocation of cytochrome c. researchgate.netnih.gov The intrinsic pathway is a well-established cellular death mechanism initiated by various intracellular stresses, leading to mitochondrial outer membrane permeabilization and the release of pro-apoptotic factors such as cytochrome c into the cytosol. nih.govmdpi.comabcam.cn The release of cytochrome c then facilitates the formation of the apoptosome, which subsequently activates initiator caspase-9, leading to a cascade that includes the activation of executioner caspases, such as caspase-3 and caspase-7, culminating in cellular demolition and apoptosis. nih.govmdpi.comabcam.cn

Prevention of Endothelin-1-Induced Anti-Apoptotic Effects in Human Vascular Endothelial Cells

This compound, functioning as a selective Endothelin B receptor (ETBR) antagonist, has been shown to counteract the anti-apoptotic effects of Endothelin-1 (B181129) (ET-1) in human vascular endothelial cells (hVECs). Research indicates that ET-1 typically prevents apoptosis induced by agents such as genistein (B1671435) in hVECs, an effect largely mediated through the activation of ETBR cdnsciencepub.comnih.gov. The blockade of ETBR by this compound effectively prevents this anti-apoptotic action of ET-1. This prevention is associated with the inhibition of caspase 3, suggesting a role for ETBR in the survival pathways of hVECs cdnsciencepub.comnih.gov.

Cell Cycle Progression Modulation

Induction of G2/M Phase Cell Cycle Arrest

This compound has been observed to influence cell cycle progression, notably inducing a G2/M phase cell cycle arrest. In studies involving glioma and melanoma cell lines, treatment with this compound led to a decrease in the average number of cell divisions. This effect is, at least in part, attributed to its ability to induce G2/M arrest, alongside the promotion of apoptosis nih.gov. This suggests that this compound can impede cellular proliferation by halting the cell cycle at a critical checkpoint.

Gene Expression Alterations and Cellular Stress Response Induction

Upregulation of DNA Damage-Inducible Genes (e.g., GADD153, GADD45A, GADD34, Sestrin 2, DR5)

Treatment with this compound leads to significant alterations in gene expression, specifically the upregulation of several DNA damage-inducible genes. Microarray analysis and subsequent confirmation by real-time RT-PCR have demonstrated increased expression of genes such as GADD153, GADD45A, GADD34, Sestrin 2, and DR5 in various cell lines, including human glioma and melanoma cells nih.gov. These genes are typically induced by stressful growth conditions and DNA damage, and their upregulation by this compound suggests the activation of stress and DNA damage response pathways, contributing to cell cycle arrest and apoptosis nih.gov.

The extent of upregulation for these genes varies, as detailed in the table below:

GeneFold Increase (Range) in Glioma/Melanoma Cells nih.gov
GADD15310- to 66-fold
GADD45A5- to 23-fold
GADD343- to 21-fold
Sestrin 212- to 19-fold
DR54- to 12-fold

Modulation of Intracellular Signaling Pathways and Calcium Dynamics

Downregulation of ERK- and p38MAPK-Dependent Pathways

This compound has been shown to modulate intracellular signaling pathways, specifically leading to the downregulation of ERK- (Extracellular signal-regulated kinases) and p38MAPK- (p38 Mitogen-Activated Protein Kinases) dependent pathways. In studies investigating glioma cells, treatment with ETB antagonists, including this compound, resulted in the downregulation of these critical signaling cascades researchgate.netnih.gov. The ERK and p38 MAPK pathways are known to play pivotal roles in various cellular processes, including proliferation, differentiation, and stress responses mdpi.comresearchgate.net. The downregulation of these pathways by this compound suggests a mechanism through which it exerts its antiproliferative and pro-apoptotic effects.

Systemic Physiological and Pathophysiological Effects of A 192621 in in Vivo Models

Cardiovascular System Responses

The cardiovascular system is profoundly affected by the antagonism of ETB receptors by A-192621, influencing blood pressure, endothelin-1 (B181129) levels, vascular tone, and remodeling processes.

Influence on Arterial Blood Pressure

This compound consistently leads to an elevation of arterial blood pressure in conscious normotensive rats nih.govfishersci.cawikipedia.orgguidetopharmacology.org. Chronic administration of this compound in rats results in a substantial increase in blood pressure nih.gov. Studies in male Sprague-Dawley rats demonstrated that this compound significantly increased baseline mean arterial pressure (MAP) from 102 ± 4 mmHg to 141 ± 6 mmHg (P < 0.05) and systolic blood pressure (SBP) from 131 ± 7 mmHg to 152 ± 8 mmHg (P < 0.0001) newdrugapprovals.orgnih.gov. This pressor effect was observed in both control rats and those infused with endothelin-1 (ET-1) wikipedia.org.

In models of salt-sensitive hypertension, this compound was found to mildly enhance the severity of angiotensin II (AngII) plus high-salt diet-induced hypertension, with statistically significant differences in blood pressure observed on days 11 and 12 of treatment nih.gov. Furthermore, in rats maintained on a high-salt diet, ETB blockade with this compound significantly increased MAP over a 1-week period, reaching 170 ± 3 mmHg compared to 115 ± 3 mmHg in control rats (P < 0.01) ctdbase.org.

Table 1: Influence of this compound on Arterial Blood Pressure in Rats

Model/ConditionBaseline MAP (mmHg)MAP with this compound (mmHg)Baseline SBP (mmHg)SBP with this compound (mmHg)Reference
Sprague-Dawley rats102 ± 4141 ± 6131 ± 7152 ± 8 newdrugapprovals.orgnih.gov
High-salt diet rats115 ± 3170 ± 3N/AN/A ctdbase.org
AngII-HS rats (Day 7)170 ± 5Enhanced severityN/AN/A nih.gov

Alterations in Plasma Endothelin-1 Levels

This compound consistently causes an elevation in plasma endothelin-1 (ET-1) levels nih.govfishersci.cawikipedia.org. This effect is attributed to the ETB receptor's role as a clearance receptor for ET-1 wikipedia.org. Studies in rats demonstrated a five- to ten-fold increase in plasma immunoreactive ET-1 (irET-1) levels after treatment with this compound at doses of 30 and 100 mg/kg/day for 3 days wikipedia.org.

In control rats fed a high-salt diet, plasma ET-1 concentrations were significantly higher (7.59 ± 0.78 pg/mL) when treated with this compound, compared to control rats on normal or high-salt diets without this compound (2.68 ± 0.56 pg/mL and 2.50 ± 0.92 pg/mL, respectively) nih.gov. Coadministration of ET-1 with this compound led to a further increase in plasma ET-1 concentration compared to ET-1 infusion alone wikipedia.org.

Table 2: Plasma Endothelin-1 Levels with this compound Treatment in Rats

Treatment GroupPlasma irET-1 Level (Fold Increase)Plasma ET-1 Concentration (pg/mL)Reference
This compound (30 mg/kg/day, 3 days)5-foldN/A wikipedia.org
This compound (100 mg/kg/day, 3 days)10-foldN/A wikipedia.org
Control + High Salt + this compoundN/A7.59 ± 0.78 nih.gov
Control + Normal SaltN/A2.68 ± 0.56 nih.gov
Control + High SaltN/A2.50 ± 0.92 nih.gov

Effects on Vascular Tone and Vasoconstriction Responses

This compound has been shown to inhibit both dilatory and pressor responses induced by sarafotoxin 6c (S6c), which are mediated by ETB receptors nih.govfishersci.ca. Chronic treatment with this compound is associated with enhanced aortic contraction nih.gov. In isolated mesenteric arteries from control rats, ETB blockade with 15 mg/kg this compound augmented vasoconstriction guidetopharmacology.org. Conversely, a higher dose of this compound (30 mg/kg) in diabetic rats exhibited an ETA-like effect, leading to decreased vasoconstriction in mesenteric arteries guidetopharmacology.org.

In afferent arterioles, ETB receptor blockade with this compound abolished vasoconstriction at lower concentrations of ET-1, requiring higher concentrations to induce significant vasoconstriction in rats on both normal and high-salt diets uni.lu. This compound was also observed to augment constrictor responses to ET-1 wikipedia.org. In aged transgenic mice overexpressing transforming growth factor-β1 (TGF-β1), this compound normalized the impaired ET-1 contractile response and restored basal nitric oxide (NO) release bio-techne.comnih.gov.

Modulation of Vascular Remodeling and Hypertrophy

Long-term treatment with this compound has been shown to worsen vascular remodeling following carotid artery ligation in wild-type (WT) mice citeab.comgiapreza.com. This detrimental effect is partially attributed to decreased nitric oxide (NO) release citeab.comgiapreza.com. In ETB receptor-knockout (KO) mice subjected to carotid artery ligation, significant increases were observed in the intimal area, the ratio of intimal to medial areas, and the stenotic ratio compared to WT mice. These findings were replicated in WT mice treated pharmacologically with this compound citeab.comgiapreza.com.

In diabetic Goto-Kakizaki (GK) rats, this compound treatment led to further thickening of the medial layer in mesenteric resistance arteries and exacerbated collagen deposition cenmed.com. While ETB antagonism with this compound significantly reduced collagenase activity in control animals, it further decreased collagenase levels in diabetic animals cenmed.com. In a wire injury model of femoral arteries, this compound significantly increased total lesion volume and maximum lesion cross-sectional area, alongside an increase in the absolute number of proliferating cells within the lesions researchgate.net. In middle cerebral arteries, this compound augmented remodeling in control animals, suggesting a physiological protective role for the ETB receptor subtype guidetopharmacology.org.

Impact on Baroreflex Function in Hypertension Models

In ETB receptor-deficient (ETB-def) rats, which possess functional ETB receptors exclusively on adrenergic nerves, an increased lability of SBP was observed compared to transgenic controls, both on normal and high-salt diets nih.govwikipedia.org. These ETB-def rats also displayed reduced heart rate and renal sympathetic nerve baroreflex sensitivity nih.govwikipedia.org.

Renal System Dynamics and Functional Implications

This compound significantly impacts renal system dynamics. In Sprague-Dawley rats, this compound increased baseline urine flow rate from 0.5 ± 0.1 μl/min to 1.3 ± 0.2 μl/min (P < 0.05) newdrugapprovals.org. However, when big ET-1 was infused, urine flow increased in control rats but decreased in rats pretreated with this compound newdrugapprovals.org.

Furthermore, glomerular filtration rate (GFR) and effective renal plasma flow (ERPF) were observed to decrease with big ET-1 infusion, an effect that was exaggerated by ETB blockade with this compound newdrugapprovals.org. This enhanced vasoconstriction is likely due to increased ETA receptor activation, as ETB blockade leads to higher plasma ET-1 levels, making more ET-1 available to bind to ETA receptors newdrugapprovals.org. The diuretic actions of big ET-1 appear to necessitate a functional ETB receptor newdrugapprovals.org. In the renal inner medulla, chronic ETB receptor blockade with this compound resulted in decreased nitric oxide (NO) production and elevated ET-1 levels nih.gov. Notably, in AngII-HS rats, treatment with this compound did not further increase urinary excretion of protein, albumin, or monocyte chemoattractant protein-1 (MCP-1), nor did it further reduce creatinine (B1669602) clearance beyond what was seen with AngII-HS alone nih.gov.

Preclinical Investigations and Therapeutic Potential of A 192621

Cardiopulmonary Disease Models

Preclinical studies of A-192621 in models of cardiopulmonary disease have yielded insights into its role in regulating vascular tone and cellular growth, with implications for conditions such as pulmonary arterial hypertension, systemic hypertension, and heart failure.

Research in Pulmonary Arterial Hypertension

Pulmonary Arterial Hypertension (PAH) is a progressive disorder characterized by the remodeling of pulmonary arteries. Research has shown that this compound promotes apoptosis, or programmed cell death, in human pulmonary arterial smooth muscle cells (PASMCs). medchemexpress.com This effect is dose-dependent, with increasing concentrations of this compound leading to a significant decrease in the viability of these cells. medchemexpress.com The compound was found to significantly increase caspase-3/7 activity, key executioners of apoptosis, in PASMCs. medchemexpress.com

Studies in Hypertension Models (e.g., DOCA-Salt Induced Hypertension)

The deoxycorticosterone acetate (B1210297) (DOCA)-salt model is a well-established experimental model of hypertension that induces significant cardiovascular and renal damage. researchgate.netnih.gov In studies involving this model, chronic administration of this compound was observed to lead to an exaggerated deterioration of both cardiovascular and renal injuries. This suggests that in the context of mineralocorticoid-induced, salt-sensitive hypertension, blockade of the endothelin B receptor with this compound may be detrimental. Further research in conscious normotensive rats has shown that this compound alone can cause an elevation in arterial blood pressure. medchemexpress.com

Implications for Heart Failure Contexts

While direct preclinical studies of this compound in specific heart failure models are not extensively detailed in the available research, the compound's effects on vascular pressure and cellular apoptosis have implications for this condition. Animal models are crucial for understanding the pathophysiology of heart failure and for the preclinical assessment of new therapeutic agents. nih.govdntb.gov.uaspringermedicine.comresearchgate.net Given the complex role of the endothelin system in heart failure, further investigation is warranted to understand the potential therapeutic or adverse effects of selective endothelin B receptor antagonism with this compound in this setting.

Oncological Research and Antitumor Activity

In the field of oncology, this compound has demonstrated potential as an antitumor agent, with research focusing on its ability to inhibit the growth and spread of cancers such as glioma and melanoma.

Glioma Therapy Potential

Glioblastoma is an aggressive form of brain cancer with a poor prognosis. Preclinical studies have shown that this compound can reduce the viability of glioblastoma cell lines. The antiproliferative effects of compounds on glioma cells are often evaluated using cell viability assays to determine the concentration required to inhibit cell growth by 50% (IC50). While specific IC50 values for this compound in various glioma cell lines require further dedicated studies, the existing research indicates a dose-dependent inhibitory effect on glioma cell proliferation. nih.goved.ac.ukresearchgate.netnih.gov

Melanoma Growth Inhibition and Metastasis Research

Melanoma is a highly metastatic form of skin cancer. In preclinical in vivo models, the inhibition of tumor growth is a key measure of a compound's efficacy. While a specific study on a survivin mutant demonstrated a 60-70% inhibition of melanoma tumor growth, it highlights the methodologies used to assess such compounds. nih.govnih.gov Further research is needed to quantify the specific tumor growth inhibition potential of this compound in similar melanoma models.

Research into the suppression of metastasis is also a critical area of investigation for new cancer therapies. springermedicine.complos.orgnih.gov The ability of a compound to prevent the spread of cancer cells from the primary tumor to other parts of the body is a significant indicator of its therapeutic potential. Preclinical models of melanoma metastasis are utilized to evaluate the anti-metastatic effects of novel inhibitors. While the potential of this compound in this area is of interest, detailed quantitative data from preclinical studies specifically investigating its impact on melanoma metastasis are needed to fully assess its capabilities.

Broader Relevance in Cancer Progression and Endothelin Axis in Malignancies

The endothelin (ET) axis, which includes endothelin peptides and their corresponding receptors, ETA and ETB, is increasingly recognized for its significant role in the growth and progression of various cancers. nih.gov This system is implicated in critical processes of tumorigenesis, such as cell proliferation, survival, angiogenesis, invasion, and metastasis. nih.gov The selective antagonism of these receptors has become a focal point of preclinical cancer research. This compound, as a selective endothelin B (ETB) receptor antagonist, has been investigated to elucidate the specific contributions of the ETB receptor in different malignancies. nih.govresearchgate.net

In preclinical studies involving high-grade gliomas, the ETB receptor has been identified as a key player in tumor cell proliferation. Research on glioma cell lines, including 1321-N1, U87, and IPDDCA2, demonstrated that treatment with this compound significantly reduced cell viability and proliferation. nih.gov Furthermore, the compound was shown to induce apoptosis, or programmed cell death, through the activation of the intrinsic mitochondrial pathway. nih.gov This pro-apoptotic effect was characterized by the activation of caspase-9 and the release of cytochrome c. nih.gov Notably, the selective ETA receptor antagonist BQ123 did not produce the same effects, underscoring the specific role of the ETB receptor in the survival of these cancer cells. nih.gov

Conversely, in the context of osteoblastic bone metastases, which are often associated with cancers like breast and prostate cancer, the primary driver appears to be the ETA receptor. researchgate.netnih.gov Preclinical models using mouse calvariae showed that while ET-1 and conditioned media from the ZR-75-1 breast cancer cell line stimulated new bone formation and osteoblast proliferation, these effects were blocked by an ETA antagonist, not by this compound. researchgate.net In fact, the addition of this compound to ET-1 resulted in a slightly greater stimulation of osteoblast proliferation than ET-1 alone, highlighting the differential roles of the ETA and ETB receptors in this specific metastatic process. researchgate.net

Table 1: Preclinical Findings of this compound in Cancer Models


Cancer ModelCell Lines/SystemKey Findings with this compoundReference
High-Grade Glioma1321-N1, U87, IPDDCA2 human glioma cellsReduced cell viability and proliferation; Induced apoptosis via mitochondrial pathway (caspase-9 activation, cytochrome c release). nih.gov
Osteoblastic Bone MetastasisMouse calvariae organ culture with ZR-75-1 breast cancer cell conditioned mediaDid not block ET-1-stimulated new bone formation or osteoblast proliferation, indicating these are ETA-mediated effects. nih.gov

Investigations in Neurological Disorders (e.g., Epilepsy, Neuropathic Pain, Sleep Disorders)

The potential therapeutic applications of targeting the endothelin system are being explored in various neurological disorders. Preclinical research has specifically implicated the ETB receptor in the modulation of pain pathways.

In a rat model of trigeminal neuropathic pain, a condition often resistant to standard treatments, the selective ETB receptor antagonist this compound demonstrated significant efficacy. nih.govresearchgate.net Unilateral constriction of the infraorbital nerve in rats led to a pronounced and sustained state of mechanical allodynia, a condition where non-painful stimuli are perceived as painful. nih.gov Intravenous administration of this compound resulted in a substantial reduction of this mechanical allodynia, with the effect lasting for up to two hours. nih.govresearchgate.net In contrast, dual ETA/ETB antagonists and selective ETA antagonists were ineffective, suggesting that the antiallodynic effect is specifically mediated by the blockade of the ETB receptor. nih.gov These findings point to a critical role for ETB receptor-mediated mechanisms in the pathophysiology of orofacial neuropathic pain. nih.gov

While the role of this compound in neuropathic pain is supported by preclinical evidence, there is a lack of available scientific literature from the reviewed sources regarding its investigation in epilepsy and sleep disorders. The preclinical development of new therapies for epilepsy involves various animal models to test for antiseizure activity, but specific studies involving this compound have not been identified in the current search. nih.govnih.gov Similarly, while sleep disturbances are a known comorbidity of many neurological conditions, direct preclinical evaluation of this compound for sleep disorders is not documented in the available research.

Table 2: Preclinical Investigation of this compound in Neuropathic Pain


Disorder ModelAnimalCompound/DosagePrimary OutcomeResultReference
Trigeminal Neuropathic Pain (Infraorbital Nerve Constriction)RatThis compound (20 mg/kg, IV)Mechanical Allodynia (von Frey hair test)Net 61 +/- 15% reduction of mechanical threshold, lasting for 2 hours.[1, 2]

Medicinal Chemistry and Structure Activity Relationship Sar of A 192621

Chemical Scaffolding: Pyrrolidine-3-carboxylic Acid Derivatives

A-192621 was developed from the structure-activity relationships of 1,2,4-trisubstituted pyrrolidine-3-carboxylic acid, establishing it as an ETB-selective receptor antagonist. The compound is fundamentally a pyrrolidine-3-carboxylic acid derivative, representing a class of molecules that are significant in medicinal chemistry due to their biological activities and utility as building blocks. The pyrrolidine (B122466) ring forms the core structure of this compound.

Structural Determinants for Endothelin B Receptor Selectivity

This compound demonstrates high potency and remarkable selectivity for the endothelin B (ETB) receptor over the endothelin A (ETA) receptor. It exhibits an IC50 of 4.5 nM and a Ki of 8.8 nM for the ETB receptor. guidetopharmacology.orgwikipedia.orglu.se The selectivity of this compound is approximately 636-fold higher for ETB compared to ETA, with IC50 and Ki values for ETA being 4280 nM and 5600 nM, respectively. guidetopharmacology.orgwikipedia.orglu.se Another report indicates that this compound is approximately 700-fold less potent for human ETA receptors (Ki = 5.6 µmol/L) than for human ETB receptors (Ki = 8.8 nmol/L).

This pronounced selectivity was achieved through specific structural modifications. The replacement of the dialkylacetamide side chain, characteristic of the ETA-selective antagonist ABT-627, with a 2,6-dialkylacetanilide moiety led to a complete reversal of receptor selectivity, favoring ETB over ETA. Further optimization involved fine-tuning the aniline (B41778) substitution pattern and the alkoxy group on the 2-aryl substituent. These optimizations resulted in antagonists possessing subnanomolar affinity for ETB and selectivities exceeding 4000-fold. This compound (identified as compound 38 in relevant studies) embodies a favorable balance of these optimized properties.

Pharmacological studies further underscore its selectivity: this compound effectively inhibits sarafotoxin S6c-induced contractions in isolated endothelium-denuded rabbit pulmonary artery (ETB, pA2 = 8.4), but it does not inhibit ET-1-induced contractions in rat aorta (ETA, pA2 = 5.2).

Table 1: Endothelin Receptor Binding Affinities and Selectivity of this compound

ReceptorIC50 (nM)Ki (nM)Selectivity (ETB:ETA)
ETB4.5 guidetopharmacology.orgwikipedia.orglu.se8.8 guidetopharmacology.orgwikipedia.orglu.se636-fold guidetopharmacology.orgwikipedia.orglu.se
ETA4280 guidetopharmacology.orgwikipedia.orglu.se5600 guidetopharmacology.orgwikipedia.orglu.se

Computational Docking Studies Related to Analogues

Computational docking studies play a crucial role in modern medicinal chemistry by predicting the binding modes of ligands to target proteins and assessing their binding affinities, which can guide the design and optimization of analogues. While the provided references discuss the structure-activity relationship (SAR) of this compound and its class of compounds, particularly the influence of side chain modifications and substituent patterns on endothelin receptor selectivity, specific detailed computational docking studies of this compound or its direct analogues were not explicitly described in the provided literature. General discussions on computational chemistry support in drug discovery, including virtual screening and molecular docking for identifying potential hit compounds and their analogues, are prevalent in the field. However, the cited reference for this section, while discussing SAR in the context of endothelin receptor antagonists, does not provide specific data on computational docking simulations for this compound or its analogues.

Comparative Pharmacological Analysis of A 192621 with Other Endothelin System Modulators

Differentiation from Selective Endothelin A Receptor Antagonists (e.g., ABT-627, ABT-546, A-182086, BQ123, Atrasentan)

A-192621's pharmacological profile starkly contrasts with that of selective ETA receptor antagonists. While this compound specifically targets the ETB receptor, selective ETA antagonists primarily block the ETA receptor, which is predominantly involved in vasoconstriction and cell proliferation. portlandpress.comnih.gov

Key Differentiating Factors:

Receptor Selectivity: this compound exhibits high selectivity for ETB receptors, whereas compounds like Atrasentan (B1666376) (ABT-627), ABT-546, and BQ123 are highly selective for ETA receptors. For instance, Atrasentan displays greater than 1800-fold selectivity for ETA over ETB receptors, and ABT-546 shows approximately 25,000-fold selectivity for ETA over ETB. researchgate.netportlandpress.com BQ123, a peptide ETA antagonist, has an IC₅₀ of 7.3 nM for ETA and is selective for ETA over ETB receptors with Kᵢ values of 0.025 µM and 31 µM, respectively. caymanchem.comselleckchem.comtocris.comnih.gov A-182086, while structurally related to ABT-627 and this compound, has been characterized as a nonselective or combined ETA/ETB antagonist, with Kᵢ values for ETA and ETB at 0.2 nM and 1.2 nM, respectively. bidd.groupportlandpress.comnih.govresearchgate.netpatsnap.com This positions A-182086 differently from both selective ETA and selective ETB antagonists.

Physiological Effects: The distinct selectivities lead to contrasting physiological outcomes. ETB receptors are known to mediate both vasodilation (on endothelial cells) and vasoconstriction (on smooth muscle cells), as well as being involved in the clearance of ET-1 from circulation. bidd.groupguidetopharmacology.org Blockade of ETB receptors by this compound can lead to an elevation in arterial blood pressure and an increase in plasma ET-1 levels, consistent with the ETB receptor's role in ET-1 clearance and vasodilation. guidetopharmacology.orgrndsystems.combidd.groupnih.govsigmaaldrich.com In contrast, ETA antagonists like ABT-627 (Atrasentan) and BQ123 primarily attenuate ET-1-mediated vasoconstriction and proliferation. researchgate.netcaymanchem.comontosight.airesearchgate.net Studies have shown that this compound can enhance constrictor responses to ET-1, while selective ETA antagonists would typically inhibit such responses. wikipedia.orgnih.govcenmed.com

Cellular Mechanisms: this compound has been shown to promote apoptosis in pulmonary arterial smooth muscle cells (PASMCs) and increase their susceptibility to apoptosis by doxorubicin (B1662922) treatment. guidetopharmacology.orgrndsystems.comcaymanchem.com It also increases caspase-3/7 activity and cleaved caspase-3 expression in PASMCs. rndsystems.com In contrast, ETA antagonists like BQ123 inhibit ET-1-mediated proliferation of human pulmonary artery smooth muscle cells. caymanchem.comatsjournals.org

The table below summarizes the key pharmacological parameters for this compound and selected selective ETA receptor antagonists:

CompoundReceptor SelectivityETA Kᵢ (nM)ETB Kᵢ (nM)Selectivity Ratio (ETA/ETB)Primary Pharmacological Action
This compoundSelective ETB Antagonist5600 guidetopharmacology.orgrndsystems.comcaymanchem.combidd.group8.8 guidetopharmacology.orgrndsystems.comcaymanchem.combidd.group636-fold (ETB) guidetopharmacology.orgrndsystems.comcaymanchem.comETB Receptor Blockade, Augments ET-1 Constriction, Increases Plasma ET-1 guidetopharmacology.orgrndsystems.comwikipedia.orgbidd.groupnih.govsigmaaldrich.comnih.govcenmed.com
Atrasentan (ABT-627)Selective ETA Antagonist0.034 researchgate.netportlandpress.com63.3 researchgate.netportlandpress.com>1800-fold (ETA) researchgate.netETA Receptor Blockade, Attenuates ET-1 Constriction nih.govresearchgate.netcaymanchem.comontosight.airesearchgate.net
ABT-546Selective ETA Antagonist0.46 bidd.groupportlandpress.combio-techne.com13000 bidd.groupportlandpress.combio-techne.com~25000-fold (ETA) portlandpress.comETA Receptor Blockade bidd.groupportlandpress.combio-techne.com
BQ123Selective ETA Antagonist25 caymanchem.comtocris.com31000 caymanchem.comtocris.com~1240-fold (ETA) caymanchem.comtocris.comETA Receptor Blockade, Inhibits Cell Proliferation caymanchem.comselleckchem.comtocris.comnih.govresearchgate.netwikipedia.orgnih.gov
A-182086Nonselective/Dual Antagonist0.2 bidd.groupresearchgate.netportlandpress.com1.2 bidd.groupresearchgate.netportlandpress.com~6-fold (nonselective) bidd.groupresearchgate.netportlandpress.comETA/ETB Receptor Blockade bidd.groupportlandpress.comnih.govresearchgate.netpatsnap.comnih.gov

Comparison with Other Selective Endothelin B Receptor Antagonists (e.g., BQ788, IRL-2500, IRL1620)

This compound is categorized alongside other selective ETB receptor modulators such as BQ788 and IRL-2500, while IRL1620 is a selective ETB receptor agonist. rndsystems.comcaymanchem.comwikipedia.orgnih.govsigmaaldrich.comtocris.comnih.govguidetopharmacology.orgcenmed.comnih.govcapes.gov.brguidetopharmacology.orgwikipedia.orguni.luctdbase.orgnih.govciteab.comnih.gov

Comparative Research Findings:

Potency and Efficacy: this compound is described as a potent ETB antagonist. guidetopharmacology.orgrndsystems.comcaymanchem.com In comparative studies, this compound has been shown to be more effective than IRL-2500 in blocking IRL-1620-induced vasoconstriction. wikipedia.orgnih.govcenmed.com Both this compound and IRL-2500 augmented constrictor responses to ET-1, indicating a common mechanism of action where ETB receptor blockade unmasks or potentiates ETA receptor-mediated vasoconstriction. wikipedia.orgnih.govcenmed.com IRL-2500 is also a selective ETB antagonist with IC₅₀ values of 1.3 nM for ETB and 94 nM for ETA, indicating some selectivity. tocris.com

Effects on ET-1 Clearance and Blood Pressure: Selective ETB antagonists, including this compound and BQ788, cause an elevation in plasma immunoreactive endothelin-1 (B181129) (irET-1) levels, as the ETB receptor plays a crucial role in the clearance of ET-1. bidd.groupctdbase.org this compound alone has been observed to cause an elevation of arterial blood pressure in conscious normotensive rats. guidetopharmacology.orgrndsystems.comnih.govsigmaaldrich.com Similarly, BQ788 is a selective ETB antagonist used in research. nih.govguidetopharmacology.orgnih.govcapes.gov.bruni.luctdbase.org

IRL1620 (ETB Agonist): IRL1620 is a potent and highly selective ETB receptor agonist, with Kᵢ values of 0.016 nM at ETB and 1900 nM at ETA receptors. rndsystems.comcaymanchem.comnih.govbio-techne.comguidetopharmacology.orgwikipedia.orguni.luctdbase.orgciteab.comiscabiochemicals.comdrugbank.com this compound's antagonistic action is demonstrated by its ability to block responses induced by IRL-1620, such as vasoconstriction. wikipedia.orgnih.govcenmed.com

The table below provides a comparative overview of this compound and other selective ETB receptor modulators:

CompoundReceptor SelectivityETA Kᵢ/IC₅₀ (nM)ETB Kᵢ/IC₅₀ (nM)Selectivity RatioPrimary Pharmacological Action
This compoundSelective ETB AntagonistKᵢ 5600 guidetopharmacology.orgrndsystems.comcaymanchem.combidd.groupKᵢ 8.8 guidetopharmacology.orgrndsystems.comcaymanchem.combidd.group636-fold (ETB) guidetopharmacology.orgrndsystems.comcaymanchem.comETB Receptor Blockade, Augments ET-1 Constriction guidetopharmacology.orgrndsystems.comwikipedia.orgbidd.groupnih.govsigmaaldrich.comnih.govcenmed.com
BQ788Selective ETB AntagonistNot specified (less potent) nih.govpKd 7.9-8.0 patsnap.com1-2 orders of magnitude (ETB) nih.govETB Receptor Blockade, Increases Plasma ET-1 nih.govguidetopharmacology.orgnih.govcapes.gov.bruni.luctdbase.org
IRL-2500Selective ETB AntagonistIC₅₀ 94 tocris.comIC₅₀ 1.3 tocris.com~72-fold (ETB) tocris.comETB Receptor Blockade, Augments ET-1 Constriction tocris.comnih.govcenmed.comnih.govnih.govnih.gov
IRL1620Selective ETB AgonistKᵢ 1900 rndsystems.comcaymanchem.combio-techne.comiscabiochemicals.comKᵢ 0.016 rndsystems.comcaymanchem.combio-techne.comiscabiochemicals.com>100,000-fold (ETB) rndsystems.comcaymanchem.combio-techne.comiscabiochemicals.comETB Receptor Activation, Neuroprotective effects rndsystems.comcaymanchem.comnih.govbio-techne.comguidetopharmacology.orgwikipedia.orguni.luctdbase.orgciteab.comiscabiochemicals.comdrugbank.com

Contrast with Dual Endothelin Receptor Antagonists (e.g., Bosentan, Tezosentan)

This compound, as a selective ETB antagonist, differs fundamentally from dual endothelin receptor antagonists like Bosentan and Tezosentan, which block both ETA and ETB receptors. wikipedia.orgguidetopharmacology.orgguidetopharmacology.orgiscabiochemicals.comdrugbank.comctdbase.orgdrugfuture.comdrugbank.com

Key Contrasting Features:

Mechanism of Action: this compound exerts its effects solely through ETB receptor blockade. In contrast, dual antagonists like Bosentan and Tezosentan inhibit both ETA and ETB receptors, leading to a broader modulation of the endothelin system. guidetopharmacology.orgguidetopharmacology.orgiscabiochemicals.comdrugbank.comctdbase.orgdrugfuture.comdrugbank.com Bosentan, for example, blocks both ETA and ETB receptors, with a slightly higher affinity for subtype A. drugbank.com Tezosentan is also a non-selective ETA and ETB receptor antagonist, competitively antagonizing the binding of ET-1 to both receptor subtypes with inhibitory constants in the nanomolar range. wikipedia.orgahajournals.orgnih.govcapes.gov.brctdbase.orgdrugfuture.comdrugbank.comuni.lu

Therapeutic Implications: The selective nature of this compound allows for the investigation of specific ETB receptor functions, which can be complex, involving both vasodilatory and vasoconstrictive roles depending on the tissue and physiological context. nih.govguidetopharmacology.org Dual antagonists, by blocking both receptor types, aim for a more comprehensive inhibition of endothelin-mediated effects, particularly in conditions like pulmonary arterial hypertension where both ETA and ETB receptors contribute to vasoconstriction and remodeling. guidetopharmacology.orgguidetopharmacology.orgiscabiochemicals.comdrugbank.com

The table below highlights the differences between this compound and dual endothelin receptor antagonists:

CompoundReceptor SelectivityETA AffinityETB AffinityPrimary Pharmacological Action
This compoundSelective ETB AntagonistKᵢ 5600 nM guidetopharmacology.orgrndsystems.comcaymanchem.combidd.groupKᵢ 8.8 nM guidetopharmacology.orgrndsystems.comcaymanchem.combidd.groupSelective ETB Receptor Blockade guidetopharmacology.orgrndsystems.comwikipedia.orgbidd.groupnih.govsigmaaldrich.comnih.govcenmed.com
BosentanDual ETA/ETB AntagonistHigh guidetopharmacology.orgdrugbank.comHigh (slightly lower than ETA) guidetopharmacology.orgdrugbank.comDual ETA and ETB Receptor Blockade guidetopharmacology.orgguidetopharmacology.orgwikipedia.orgiscabiochemicals.comdrugbank.comctdbase.org
TezosentanDual ETA/ETB AntagonistNanomolar range capes.gov.brNanomolar range capes.gov.brDual ETA and ETB Receptor Blockade wikipedia.orgahajournals.orgnih.govcapes.gov.brctdbase.orgdrugfuture.comdrugbank.comuni.lu

Advanced Research Methodologies Applied in A 192621 Studies

In Vitro Cell Culture and Biochemical Assays

In vitro studies form the foundation of understanding the cellular mechanisms of action for A-192621. These assays, conducted in controlled laboratory settings, allow for precise measurements of the compound's effects on specific cell types and biological pathways.

Cell viability and proliferation assays are crucial for determining the effects of a compound on cell health.

Calcein AM: This assay utilizes a non-fluorescent compound, Calcein AM, which can easily enter intact, live cells. creative-bioarray.com Once inside, intracellular esterases cleave the AM ester group, producing the highly fluorescent calcein. creative-bioarray.com Because calcein is well-retained within the cytoplasm of living cells, the resulting fluorescence intensity is directly proportional to the number of viable cells. aatbio.com

Carboxyfluorescein Diacetate Succinimidyl Ester (CFSE): CFSE is another non-fluorescent molecule that passively diffuses into cells. creative-bioarray.com Intracellular esterases convert it into a fluorescent, amine-reactive dye that covalently binds to intracellular proteins. creative-bioarray.com With each cell division, the fluorescence is distributed equally between daughter cells, allowing for the tracking of cell proliferation over several generations. creative-bioarray.com

In studies involving Pulmonary Artery Smooth Muscle Cells (PASMCs), this compound has been shown to markedly reduce cell viability in a dose-dependent manner following a 48-hour treatment period. medchemexpress.com

Table 1: Effect of this compound on PASMC Viability

Concentration of this compound (μM)Treatment Duration (hours)Result on Cell Viability
1 - 10048Significant, dose-dependent decrease

Apoptosis, or programmed cell death, is a key process in tissue homeostasis, and its modulation by chemical compounds is a significant area of research. Several assays are used to detect and quantify apoptosis.

Caspase Activity: Caspases are a family of proteases that are central to the apoptotic process. virginia.eduillinois.edu Assays to detect their activity often use a substrate that, when cleaved by an active caspase, produces a fluorescent or luminescent signal. nih.gov The activity of executioner caspases, such as caspase-3 and caspase-7, is a hallmark of apoptosis. illinois.edunih.gov

Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that cannot cross the membrane of live cells. virginia.edunih.gov It is commonly used to identify dead cells by staining the nucleus of cells with compromised membranes. virginia.edunih.gov In apoptosis analysis, it is often used in conjunction with other markers like Annexin V to distinguish between early and late apoptotic stages. nih.gov

TUNEL Assay: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a method for detecting DNA fragmentation that results from apoptotic signaling cascades. virginia.edunih.gov It labels the terminal ends of DNA breaks, allowing for the identification of apoptotic cells. researchgate.net

Research has demonstrated that this compound promotes apoptosis in PASMCs. medchemexpress.com Treatment with the compound leads to a significant, dose-dependent increase in caspase-3/7 activity and elevates the expression of cleaved caspase-3. medchemexpress.com

Table 2: Caspase-3/7 Activity in PASMCs Treated with this compound

Concentration of this compound (μM)Result on Caspase-3/7 Activity
1 - 100Significant, dose-dependent increase

Receptor binding assays are fundamental to characterizing the interaction of a compound with its molecular target.

Radioligand Binding Assays: These assays use a radioactively labeled ligand, such as ¹²⁵I-labeled Endothelin-1 (B181129) (ET-1) or Endothelin-3 (ET-3), to quantify the binding of a compound to a specific receptor. nih.govnih.gov By measuring the displacement of the radioligand by the unlabeled compound (like this compound), the binding affinity (expressed as Kᵢ) and inhibitory concentration (IC₅₀) can be determined. guidetopharmacology.org High densities of endothelin binding sites have been identified in tissues such as the heart, lungs, blood vessels, and brain. nih.gov

Cell-based Functional Assays: These assays measure the functional consequence of a compound binding to its receptor. sigmaaldrich.com For a receptor antagonist like this compound, this could involve measuring the inhibition of a downstream signaling event that is normally triggered by the natural ligand (endothelin). guidetopharmacology.org

This compound has been characterized as a potent and selective ETB receptor antagonist. medchemexpress.com Binding studies have shown high affinity for the ETB receptor, with significantly lower affinity for the ETA receptor, demonstrating its selectivity. medchemexpress.com

Table 3: Receptor Binding Affinity of this compound

ReceptorParameterValue (nM)
Endothelin B (ETB)IC₅₀4.5
Endothelin B (ETB)Kᵢ8.8
Endothelin A (ETA)IC₅₀4280
Endothelin A (ETA)Kᵢ5600

Gene expression analysis provides a broad overview of the cellular response to a compound.

Microarray Technology: This high-throughput method allows for the simultaneous measurement of the expression levels of thousands of genes. nih.govfree.fr The technology uses a solid surface (a 'chip') onto which are spotted DNA fragments representing different genes. atlasgeneticsoncology.org Labeled mRNA from control and treated cells is hybridized to the chip, and the resulting signal intensities indicate which genes have been up- or down-regulated by the compound. youtube.com This can provide insights into the molecular pathways affected by this compound. nih.gov

Measuring changes in intracellular ion concentrations is key to understanding cell signaling events.

Confocal Microscopy with Fluo-3: Confocal microscopy provides high-resolution optical imaging of cells. springernature.com Fluo-3 is a fluorescent indicator dye used for measuring intracellular calcium (Ca²⁺). wikipedia.orgthermofisher.com Fluo-3 is largely non-fluorescent until it binds to calcium, at which point its fluorescence increases sharply. wikipedia.orgdojindo.com By loading cells with Fluo-3 and imaging them with a confocal microscope, researchers can visualize and quantify rapid changes in intracellular calcium concentration in response to a stimulus, which is a common downstream effect of G-protein coupled receptors like the endothelin receptors. springernature.com

Ex Vivo Organ and Tissue Perfusion Studies (e.g., Isolated Rabbit Pulmonary Artery, Human Aortic Vascular Smooth Muscle Cells)

Ex vivo studies bridge the gap between in vitro and in vivo research by using intact organs or tissues maintained in a viable state outside of the body. scireq.com These systems allow for the study of a compound's effect in the context of complex tissue architecture while maintaining precise control over the experimental environment. scireq.comwjgnet.com

In these preparations, an organ or tissue segment, such as a rabbit pulmonary artery or human aortic tissue, is placed in a chamber and perfused with a nutrient- and oxygen-rich solution. scireq.comfrontiersin.org This allows researchers to study physiological responses, such as vasoconstriction or vasodilation, in response to compounds like this compound. Given that this compound targets endothelin receptors, which are critical in regulating vascular tone, ex vivo perfusion of vascular tissues is a highly relevant methodology for characterizing its pharmacological effects on smooth muscle contractility and vascular function. forschung3r.ch

In Vivo Animal Models and Experimental Paradigms

In vivo studies have been central to understanding the biological impact of this compound, providing critical data on its effects within a living system. These investigations have employed a variety of animal models, from standard rodent strains to genetically modified animals, to explore the compound's role in cardiovascular regulation and disease.

The use of both normotensive and hypertensive rodent models has been foundational in characterizing the cardiovascular profile of this compound.

In conscious normotensive rats , administration of this compound has been shown to cause an elevation in arterial blood pressure and an increase in plasma endothelin-1 (ET-1) levels. nih.gov This effect is consistent with the role of the ETB receptor in clearing circulating ET-1. Studies in male Sprague-Dawley rats have further detailed the compound's mechanism of action. In this model, this compound was found to inhibit both the dilatory and pressor responses induced by sarafotoxin S6c, an ETB receptor agonist. nih.gov This demonstrates the compound's efficacy in blocking ETB receptor-mediated vascular responses. Notably, this compound did not inhibit the pressor response induced by ET-1, which is primarily mediated by the ETA receptor, highlighting its selectivity. nih.gov

The Deoxycorticosterone Acetate (B1210297) (DOCA)-salt hypertensive rat model, which mimics a form of mineralocorticoid-induced hypertension, has been a particularly valuable tool. nih.gov In these uninephrectomized rats, treatment with this compound did not prevent the development of hypertension. nih.gov In fact, in established DOCA-salt hypertension, intravenous administration of this compound produced a more pronounced increase in blood pressure and a greater decrease in renal blood flow compared to normotensive control animals. nih.gov Furthermore, chronic treatment of DOCA-salt rats with this compound led to an exaggerated deterioration of cardiovascular and renal injuries, suggesting that ETB receptor blockade may be detrimental in this specific pathological condition. nih.govcdnsciencepub.com

Summary of this compound Effects in Rodent Models
Rodent ModelKey Findings with this compound AdministrationCitation
Conscious Normotensive RatsElevation of arterial blood pressure and plasma ET-1 levels. nih.gov
Male Sprague-Dawley RatsInhibition of sarafotoxin S6c-induced dilatory and pressor responses. No inhibition of ET-1-induced pressor response. nih.gov
Deoxycorticosterone Acetate-Salt Hypertensive RatsDid not prevent hypertension development. Exaggerated pressor response and renal blood flow decrease in established hypertension. Chronic treatment worsened cardiovascular and renal injury. nih.govnih.govcdnsciencepub.com

Genetically modified animal models have provided deeper insights into the specific pathways through which this compound exerts its effects.

While direct administration of this compound to ETB receptor deficient rats (spotting lethal strain) has not been extensively detailed in available literature, studies on these animals provide a genetic corollary to the pharmacological blockade achieved with this compound. These rats, which lack functional ETB receptors, exhibit an earlier onset and exaggerated development of hypertension in the DOCA-salt model, mirroring the detrimental effects seen with chronic this compound treatment in the same model. cdnsciencepub.com Furthermore, studies in endothelial cell-specific ETB receptor knockout mice demonstrated that pretreatment with this compound impaired the clearance of circulating [¹²⁵I]ET-1 in control animals to a similar extent as that observed in the knockout mice, but did not further impair clearance in the knockout animals themselves. scienceintheclassroom.org This provides strong evidence that the endothelial ETB receptor is the primary site of action for this compound in mediating ET-1 clearance.

Research utilizing Transforming Growth Factor-β1 (TGF-β1) transgenic mice , which model certain vascular pathologies, has directly involved this compound. In aged TGF-β1 transgenic mice with impaired cerebrovascular function, chronic treatment with this compound was found to normalize the reduced contractile response to ET-1 and restore basal nitric oxide (NO) release. This suggests a detrimental role for ETB receptors in conditions of elevated TGF-β1 and points to a potential therapeutic angle for ETB antagonism in such pathologies.

The role of the endothelin system in cancer progression has led to the investigation of this compound in oncological models.

In the context of glioma models , in vitro studies have shown that this compound can reduce the viability and proliferation of glioma cells and trigger apoptosis through the intrinsic mitochondrial pathway. This suggests that ETB receptor antagonists like this compound could represent a novel therapeutic strategy for high-grade gliomas.

Furthermore, research has indicated that this compound can significantly inhibit the growth of melanoma cells in nude mice, supporting the investigation of ETB antagonists in the treatment of this type of skin cancer.

The evaluation of this compound's effects in vivo has necessitated the use of precise hemodynamic monitoring techniques.

Continuous monitoring of arterial blood pressure is a cornerstone of these studies, often accomplished through the implantation of telemetry devices or arterial catheters in conscious, freely moving animals. This allows for the detailed characterization of the pressor effects of this compound in both normotensive and hypertensive states. nih.govnih.gov

Measurement of renal blood flow is another critical parameter, typically assessed using techniques like electromagnetic or ultrasonic flow probes placed around the renal artery. nih.gov These methods have been crucial in demonstrating the significant reduction in renal perfusion following this compound administration in the DOCA-salt hypertensive model, highlighting the compound's impact on renal hemodynamics. nih.gov

Hemodynamic Effects of this compound in DOCA-Salt Hypertensive Rats vs. Normotensive Controls
Hemodynamic ParameterEffect in DOCA-Salt Hypertensive RatsEffect in Normotensive ControlsCitation
Arterial Blood PressureIncrease of 10 to 15 mm HgIncrease of 5 to 10 mm Hg nih.gov
Renal Blood FlowDecrease of about 60%Decrease of about 40% nih.gov

While the primary focus of this compound research has been on its cardiovascular and oncological effects, its use in broader experimental paradigms has occasionally included behavioral assessments.

In the study involving TGF-β1 transgenic mice , cognitive function was evaluated using the Morris water maze , a standard test for spatial learning and memory. Although the aged TGF-β1 mice exhibited severe vascular dysfunctions, they did not show any learning or memory deficits in this test. The administration of this compound in this study was focused on its vascular effects, and the compound was not reported to have a direct impact on the cognitive performance of the animals in the Morris water maze.

Translational Outlook and Future Directions in A 192621 Research

Current Preclinical Research Status and Development Trajectory

A-192621 has demonstrated diverse activities across various preclinical models, primarily due to its role as a selective endothelin B (ETB) receptor antagonist medchemexpress.com. In oncology, this compound has shown significant promise in melanoma research, where it inhibited tumor growth in nude mice nih.govcdnsciencepub.comgoogle.com. Its mechanism in melanoma involves suppressing hypoxia-inducible factor-1 alpha (HIF-1α) accumulation, tumor growth, neovascularization, and the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinase-2 (MMP-2) cdnsciencepub.combioscientifica.comwalshmedicalmedia.com. Furthermore, it has been observed to induce apoptosis in melanoma cells google.com. Studies in glioma cell lines also revealed that this compound reduced cell viability and proliferation, triggering apoptotic processes mainly through the intrinsic mitochondrial pathway involving caspase-9 activation researchgate.netresearchgate.net.

In cardiovascular research, this compound has been investigated in models of chronic heart failure (CHF) and hypertension. In rat models of CHF, this compound, when administered alone, did not substantially improve left ventricular functional parameters such as fractional shortening or wall thickening, but it did contribute to a decrease in left ventricular collagen accumulation ahajournals.orgahajournals.orgnih.gov. Conversely, selective ETB blockade by this compound has been linked to an increase in systemic blood pressure in cardiomyopathic hamsters and an exacerbation of vascular changes in deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats ahajournals.orgnih.gov. In the context of type 2 diabetes, this compound at a dose of 30 mg/kg/day induced paradoxical constriction in basilar arteries, while a lower dose of 15 mg/kg/day had no effect on endothelium-dependent relaxation nih.gov. The compound is orally active, which is a favorable pharmacokinetic characteristic for potential therapeutic development medchemexpress.comnih.gov. The global R&D status for this compound is currently listed as "Pending" patsnap.com.

Identified Gaps in Comprehensive Understanding and Characterization

Despite promising preclinical findings, several gaps in the comprehensive understanding and characterization of this compound remain. A notable limitation in its application for neurological cancers, such as intracranial melanoma, is its inability to effectively cross the blood-brain barrier (BBB), which restricts its therapeutic efficacy in these contexts aacrjournals.org.

Research into endothelin receptor interactions has revealed inconsistencies, including synergistic actions of selective endothelin receptor ligands and higher potencies for ETA antagonists in blocking ETB-selective compounds compared to non-selective ligands nih.gov. These observations suggest that the current model of independently acting endothelin receptors may be incomplete, necessitating a more nuanced understanding of receptor crosstalk and dimerization nih.govnih.gov. The precise cellular location and full extent of ETB-mediated endothelin-1 (B181129) (ET-1) clearance in vivo are yet to be definitively established, although endothelial cell-specific ETB receptors are understood to play a major role cdnsciencepub.com.

Furthermore, while this compound reduces the viability of glioma cells in vitro, studies indicate that this effect may not be solely mediated by ETB inhibition or cross-reaction with ETA, suggesting the involvement of alternative or parallel mechanisms that require further elucidation researchgate.netresearchgate.net. The long-term systemic effects of ETB-selective antagonists like this compound on hypertension pathogenesis are not fully understood, as some studies have shown no significant effect or even an exacerbation of vascular changes in certain hypertension models ahajournals.orgacs.org. The Chemical Probes Portal notes that this compound is undergoing a "SERP review," indicating ongoing evaluation of its specificity and selectivity as a chemical probe chemicalprobes.org.

Potential for Novel Therapeutic Strategies and Repurposing

This compound holds significant potential for novel therapeutic strategies and drug repurposing, particularly within oncology. As an ETB antagonist, its demonstrated ability to inhibit tumor growth and suppress pro-angiogenic and pro-metastatic factors in melanoma positions it as a promising candidate for targeted cancer therapy nih.govcdnsciencepub.comgoogle.combioscientifica.comwalshmedicalmedia.comnih.gov. Its capacity to induce apoptosis in various cancer cell lines, including melanoma and glioma, suggests a direct anti-tumor mechanism medchemexpress.comgoogle.comresearchgate.netresearchgate.net. The concept of drug repurposing is highly relevant for this compound, given its orally active nature and established preclinical profile, making it an attractive candidate for re-evaluation in ETB-expressing malignancies nih.govresearchgate.net.

Beyond oncology, this compound's reported activity as a selective T-type calcium channel blocker (as noted in one source) suggests its utility as a research tool for exploring neural excitability and signal transmission in neurological conditions such as epilepsy, neuropathic pain, and sleep disorders biosynth.com. Its involvement in modulating the endothelin system also points to potential applications in cardiovascular or renal disorders where ETB receptor dysregulation is implicated, although careful consideration of its observed hypertensive effects with long-term systemic use is warranted ahajournals.orgacs.org.

Mechanisms of Cellular Adaptation or Resistance to this compound Activity

Understanding potential mechanisms of cellular adaptation or resistance is crucial for the long-term viability of this compound as a therapeutic agent. Research indicates that this compound influences the viability of glioma and melanoma cells by activating stress and DNA damage response pathways, which subsequently lead to cell cycle arrest and apoptosis researchgate.net. This suggests that its anti-proliferative effects extend beyond simple ETB receptor blockade.

Intriguingly, studies have shown that reducing the expression of ETB receptors using small interfering RNAs (siRNAs) does not abolish the effects of this compound in glioma or melanoma cells researchgate.netresearchgate.net. This finding implies that the compound's effects on cell viability are not solely dependent on ETB inhibition or cross-reaction with ETA, suggesting that cells may not develop resistance merely by downregulating ETB, or that other, as yet unidentified, pathways are activated to mediate its effects.

Furthermore, the anti-apoptotic effect of ET-1 in human vascular endothelial cells (hVECs) is mediated via ETB receptor activation, and this compound has been shown to prevent this effect researchgate.net. This raises the possibility that if alternative survival pathways or compensatory mechanisms become active, cells might develop resistance to this compound's pro-apoptotic actions. In the context of chronic heart failure, selective ETB blockade by this compound can lead to augmented plasma endothelin levels nih.gov. This elevation could be interpreted as a compensatory mechanism or a form of adaptation by the body, potentially reducing the compound's long-term efficacy or contributing to resistance.

Development of Novel Analogs and Advanced Delivery Systems

The development of this compound itself emerged from systematic structure-activity relationship (SAR) studies of 1,2,4-trisubstituted pyrrolidine-3-carboxylic acids, highlighting the value of rational design in discovering ETB antagonists ahajournals.orgacs.org. A key challenge identified for this compound, particularly in treating brain tumors, is its limited ability to cross the blood-brain barrier (BBB) aacrjournals.org. This limitation underscores the critical need for developing advanced delivery systems or novel analogs with improved BBB permeability.

One promising approach to overcome the BBB challenge has been explored through combination therapy. For instance, co-administration with cyclosporin (B1163) A has been shown to improve the penetration of this compound across the BBB, leading to a significant reduction in intracranial tumor size in preclinical models aacrjournals.org. This represents a practical strategy for enhancing drug delivery. The broader field of endothelin receptor antagonists is characterized by a diverse chemical space, with various selective and non-selective agents having been developed medchemexpress.eu. This rich landscape provides a foundation for the design and synthesis of novel this compound analogs aimed at improving pharmacokinetic properties, enhancing target specificity, or overcoming resistance mechanisms. The ongoing evaluation of this compound as a chemical probe by the Chemical Probes Portal further emphasizes the continuous efforts to characterize and refine such molecular tools for research and therapeutic development chemicalprobes.org.

Synergistic Effects in Combination Therapies

This compound has demonstrated significant potential for synergistic effects when used in combination therapies, offering avenues for enhanced therapeutic outcomes. In melanoma models, combining this compound with cyclosporin A led to a notable decrease in intracranial tumor size, suggesting either a synergistic anti-tumor effect or an improvement in drug delivery to the brain aacrjournals.org.

Studies on endothelin receptor blockade have frequently explored the benefits of targeting both ETA and ETB receptors. For example, in rat models of chronic heart failure, combined ETA-ETB blockade (achieved with a combination of selective antagonists like this compound and ABT-627, or a dual antagonist like bosentan) resulted in a significant reduction in heart rate, an effect not observed with selective ETA or ETB antagonists alone ahajournals.orgahajournals.orgnih.gov. This combined approach also led to a decrease in left ventricular collagen accumulation ahajournals.orgahajournals.orgnih.gov.

The interactions in combination therapies can be complex. In hamsters, a low dose of this compound combined with atrasentan (B1666376) (an ETA antagonist) paradoxically suppressed the protective effect observed with atrasentan alone. However, higher doses of this compound, when combined with atrasentan, dose-dependently reduced the pressor response to endothelin-1, illustrating the dose-dependent nature of these interactions nih.gov. In renal studies, the combined administration of ABT-627 and this compound markedly attenuated the diuretic response to hyperosmotic NaCl infusion in rats, indicating a synergistic influence on renal function nih.gov.

Furthermore, ETB receptor antagonists like this compound have been shown to increase the susceptibility of pulmonary arterial smooth muscle cells (PASMCs) to doxorubicin-induced apoptosis, highlighting its potential to enhance the efficacy of conventional chemotherapeutic agents medchemexpress.comresearchgate.net. The observed synergistic effects in various systems may be partially explained by the concept of ETA and ETB receptors forming heterodimers, which can lead to altered signaling pathways and responses nih.gov. In melanoma, ETBR antagonists, including this compound, have been found to synergize with bRAF inhibitors such as Dabrafenib in treating brain melanoma xenografts google.com.

Applications of High-Throughput Screening and Computational Modeling in this compound Analog Discovery

The discovery and optimization of compounds like this compound inherently rely on systematic approaches that integrate high-throughput screening (HTS) and computational modeling. The initial identification of this compound as a potent and selective ETB receptor antagonist, characterized by precise IC50 and Ki values, suggests that extensive binding assays and screening methodologies were instrumental in its selection and characterization medchemexpress.comchemicalprobes.org. The development of this compound from the structure-activity relationships of 1,2,4-trisubstituted pyrrolidine-3-carboxylic acids implies a rational design process, often informed by computational chemistry ahajournals.orgacs.org.

Microarray analysis has been employed to evaluate changes in gene expression profiles in glioma cells following treatment with this compound researchgate.net. Such detailed molecular profiling provides valuable data that can be fed into computational models to predict potential off-target effects, identify novel pathways influenced by the compound, and guide the design of next-generation analogs with improved efficacy or reduced side effects. While direct mentions of de novo computational modeling for this compound analog discovery are not explicitly detailed in all provided sources, the broader context of drug discovery for endothelin receptor antagonists, including the development of various selective ligands, strongly implies the application of such advanced techniques nih.govmedchemexpress.eu. The ongoing rigorous evaluation of this compound as a chemical probe through processes like the "SERP review" also benefits from the integration of computational predictions and high-throughput experimental validation to ensure the specificity and utility of new chemical tools and potential therapeutic analogs chemicalprobes.org.

Compound Names and PubChem CIDs

Q & A

Q. What is the primary pharmacological mechanism of A-192621, and how does it selectively target endothelin receptors?

this compound is a non-peptide, orally active antagonist of the endothelin B (ETB) receptor, with a reported IC50 of 4.5 nM and a selectivity 636-fold higher for ETB over ETA receptors (IC50 for ETA = 4280 nM) . Its mechanism involves competitive inhibition of endothelin-1 binding, which disrupts ETB-mediated signaling pathways. In hypertension models, this blockade elevates arterial blood pressure and plasma endothelin-1 levels due to reduced ETB-dependent clearance .

Q. What experimental models are commonly used to study this compound’s effects on blood pressure regulation?

Chronic high-salt diet (HSD) models in rodents are widely employed. For example, in Sprague-Dawley rats fed an 8% NaCl diet, this compound administration (10 mg/kg/day) increases mean arterial pressure (MAP) by ~37 mmHg over 10 days. Co-administration with HET0016 (20-HETE synthesis inhibitor) reduces this effect to ~25 mmHg, highlighting synergistic renal medullary signaling interactions . Key parameters include MAP measurements via telemetry, plasma endothelin-1 quantification, and renal tissue analysis.

Q. How does this compound influence cellular viability in cancer research contexts?

In glioma cell lines (e.g., LN-229 and SW1088), 100 μM this compound induces G2/M cell cycle arrest within 24 hours, reducing proliferation by 40–60%. This is accompanied by increased caspase 3/7 activity and PI-positive cells, indicating apoptosis. DNA damage response genes (e.g., p53, ATM) are upregulated, suggesting a mechanism independent of ETB receptor antagonism .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s pro-apoptotic effects in cancer cells and its hypertensive role in vivo?

Methodological approach :

  • Dose-response analysis : Test lower concentrations (e.g., 10 nM–10 μM) to identify thresholds for ETB-dependent vs. off-target effects.
  • Receptor specificity assays : Use ETB knockout models or siRNA silencing to isolate receptor-mediated pathways.
  • Transcriptomic profiling : Compare gene expression patterns in cancer cells vs. vascular smooth muscle cells to identify context-dependent signaling . Contradictions may arise from differential receptor density, tissue-specific endothelin isoforms, or off-target interactions at high doses.

Q. What experimental design considerations are critical when combining this compound with other pathway inhibitors (e.g., HET0016) in hypertension studies?

  • Temporal coordination : Administer HET0016 (20-HETE inhibitor) 2 hours before this compound to account for pharmacokinetic differences .
  • Dose optimization : Use isobolographic analysis to determine synergistic vs. additive effects.
  • Endpoint selection : Monitor renal medullary blood flow, oxidative stress markers (e.g., 8-isoprostane), and endothelin-1 clearance rates alongside MAP .

Q. How can researchers validate the specificity of this compound in ETB receptor studies?

  • Competitive binding assays : Compare displacement of [<sup>125</sup>I]-endothelin-1 in ETA- vs. ETB-transfected cell lines.
  • Functional antagonism : Measure cAMP accumulation (ETB-dependent) vs. IP3 production (ETA-dependent) post-treatment.
  • Negative controls : Use ETB-selective agonists (e.g., IRL-1620) to confirm pathway blockade .

Data Analysis and Interpretation

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on MAP?

  • Longitudinal mixed-effects models : Account for repeated MAP measurements over time in the same subject.
  • ANOVA with post-hoc Tukey tests : Compare ΔMAP between treatment groups (e.g., this compound vs. This compound+HET0016) .
  • Power analysis : Ensure sample sizes (n ≥ 6/group) detect ≥15 mmHg differences with α=0.05 and 80% power.

Q. How should researchers address variability in this compound’s efficacy across cell lines or animal strains?

  • Stratified analysis : Group data by genetic background (e.g., Dahl salt-sensitive vs. Sprague-Dawley rats).
  • Covariate adjustment : Control for baseline MAP, age, or renal function in multivariate models.
  • Meta-analysis : Pool data from independent studies to identify consensus trends .

Experimental Design Tables

Table 1 : Key Parameters in this compound Hypertension Studies

ParameterThis compound (10 mg/kg/day)This compound + HET0016 (5 mg/kg/day)
ΔMAP (mmHg)37 ± 3.225 ± 2.8*
Plasma ET-1 (pg/mL)8.9 ± 0.76.1 ± 0.5*
Renal Medullary Flow↓ 40%
*Data from ; p < 0.05 vs. This compound alone.

Table 2 : this compound’s Pro-Apoptotic Effects in Glioma Cells

Cell LineConcentration (μM)G2/M Arrest (%)Caspase 3/7 Activity (Fold Change)
LN-22910058 ± 43.2 ± 0.3
SW108810062 ± 52.9 ± 0.4
Data from ; 24-hour exposure.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
A-192621
Reactant of Route 2
A-192621

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.